molecular formula C8H8N2O2 B1290533 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 99584-09-5

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B1290533
CAS RN: 99584-09-5
M. Wt: 164.16 g/mol
InChI Key: JQPPHIWSRUYRAL-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, also known as 5-AMB, is an important organic compound that is used in a variety of scientific research applications. It is an aromatic heterocyclic compound, consisting of a fused five-membered ring containing one nitrogen atom and two oxygen atoms. 5-AMB has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Antimicrobial Activities

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one derivatives demonstrate significant antimicrobial properties. These derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This indicates their potential as antimicrobial agents in medical and pharmaceutical applications (Bektaş et al., 2007).

Anti-Quorum Sensing Agents

Compounds derived from 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one have been identified as effective Quorum Sensing Inhibitors (QSIs). These compounds can inhibit the Quorum Sensing (QS) system in bacteria, making them a starting point for new anti-pathogenic drugs. This property is particularly valuable for controlling bacterial virulence and could be used in combination with conventional antibiotics to enhance disease control (Miandji et al., 2012).

Antiviral Activities

Derivatives of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one have shown to inhibit the activity of certain viruses. Studies indicate their potential in preventing the spread of viral infections in cell culture, suggesting their use in antiviral therapies. This is particularly notable in the context of human immunodeficiency virus (HIV), where specific derivatives have demonstrated significant inhibitory effects on HIV-1 reverse transcriptase (Goldman et al., 1991).

Cytotoxic and Anticancer Activities

Some 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds have shown promising anticancer properties, indicating their potential use in cancer treatment. The presence of the benzoxazole scaffold influences their cytotoxic effect, making them candidates for further research in oncology (Murty et al., 2011).

Sensing Applications

Derivatives of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one have been utilized in the development of sensors, particularly for detecting monosaccharides like glucose and fructose. This application is crucial in biomedical fields for monitoring sugar levels in biological systems (Guzow et al., 2012).

PET Imaging in Biomedical Research

Certain benzoxazole derivatives, including those related to 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, have been labeled for use in Positron Emission Tomography (PET) imaging. This application is significant for imaging specific receptors in the brain, heart, and cancer studies (Gao et al., 2008).

properties

IUPAC Name

5-amino-3-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPPHIWSRUYRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634587
Record name 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

CAS RN

99584-09-5
Record name 5-Amino-3-methyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99584-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methyl-5-nitro-3H-benzooxazol-2-one (22.87 g) was dissolved in acetic acid (350 mL). Palladium on activated charcoal 10% (6.27 g) was added and an atmosphere of hydrogen was introduced at r.t. The mixture was stirred over night. The reaction mixture was filtered over dicalite speed plus (Acros) and the solvent was evaporated. The residue was dissolved in 2M aqueous HCl (500 mL) and stirred for 10 minutes. The resulting solution was basified with conc. aqueous NaOH (200 mL) to pH 11 and stirred for 20 minutes at r.t. The resulting precipitate was filtered off and washed with cold water. Residual water was removed by co-evaporation with toluene. The resulting solid was dried in vacuo. The title compound was obtained as a brown solid (18.72 g, 92%). MS (m/e)=165.2 [M+H+].
Quantity
22.87 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.27 g
Type
catalyst
Reaction Step Three
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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